Diethyl (2,2-diethoxyethyl)phosphonate
Overview
Description
Diethyl (2,2-diethoxyethyl)phosphonate (DEDP) is an organic compound belonging to the class of phosphonates. It is a colorless liquid with a sweet smell and is mainly used as a reagent in organic synthesis. DEDP has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme inhibition, and the study of the biochemical and physiological effects of phosphonates. In
Scientific Research Applications
Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes like (4-methoxyphenyl)ethyne, serving as an intermediate in the synthesis process (Marinetti & Savignac, 2003).
Emmons-Horner Wittig Reagent : Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate acts as a useful Emmons-Horner Wittig reagent for converting aldehydes and ketones into compounds with high E selectivity (Netz & Seidel, 1992).
Aldehyde Homologation : Diethyl methylformyl-2-phosphonate dimethylhydrazone is a reagent for two-carbon homologation of aldehydes, enabling the preparation of α-unsaturated aldehydes with high yield and purity (Petroski, 2010).
Potential Antibacterial Agent : Ethyl (-D-thymidine-5′-yl)-[4-(methoxycarbonyl)phenylaminocarbonyl]methyl phosphonate shows potential as an antibacterial agent, inhibiting M. tuberculosis growth in vitro (Ivanov et al., 2013).
Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives demonstrate promising corrosion inhibition properties for carbon steel, particularly effective in 10-3 mol L-1 HCl medium (Moumeni et al., 2020).
Chemical Transformations : Diethyl (2-pyridyl)phosphonate can be converted to various derivatives, showcasing versatility in chemical transformations (Eliseenkov et al., 1974).
Stabilization of Carbocation Formation : The phosphonate group can stabilize carbocation formation through hyperconjugation, which is optimal at a 180-degree angle (Lambert et al., 1994).
Formation of Heterocycles : Diethyl (3-hydroxy-propyl)aminomethylphosphonates can be transformed into a seven-membered 1,4,2-oxazaphosphepane heterocycle through intramolecular esterification (Zamorano-Octaviano et al., 2006).
Structural Analysis : Diethyl (1-hydroxy-2-butynyl)phosphonate exhibits tetrahedral geometry around the P atom, with unique hydrogen bonding characteristics (Sanders et al., 1996).
Chemical Reactions : Diethyl [(2‐Tetrahydropyranyloxy)Methyl]Phosphonate is involved in acetal formation and addition to CC and CO (Kluge, 2003).
Safety and Hazards
Diethyl (2,2-diethoxyethyl)phosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If inhaled, it is advised to move the person to fresh air and keep them comfortable for breathing .
Mechanism of Action
Target of Action
Diethyl (2,2-diethoxyethyl)phosphonate is a chemical compound used in various chemical reactions. arenes, α-Phosphovinyl radicals, and inhibitors of reverse transcriptase.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it participates in two-carbon homologation to synthesize α,β-alkenal derivatives, condensation reactions to produce lower rim-phosphonylated rexorcinol calix4arenes, a radical trapping sequence to generate α-Phosphovinyl radicals, and 1,3-dipolar cycloadditions to create inhibitors of reverse transcriptase .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of α,β-alkenal derivatives, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic in nature and sensitive to moisture . Therefore, it should be stored under dry inert gas and protected from humidity and water .
Biochemical Analysis
Biochemical Properties
Diethyl (2,2-diethoxyethyl)phosphonate is involved in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence
properties
IUPAC Name |
2-diethoxyphosphoryl-1,1-diethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYELQXRPNKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226881 | |
Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7598-61-0 | |
Record name | Diethyl P-(2,2-diethoxyethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7598-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7598-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 7598-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS6N6SP2MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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